molecular formula C17H13N7S B293502 2-methyl-1-[(6-pyridin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)methyl]-1H-benzimidazole

2-methyl-1-[(6-pyridin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)methyl]-1H-benzimidazole

Numéro de catalogue B293502
Poids moléculaire: 347.4 g/mol
Clé InChI: VWDLJSOXCXPLFI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-methyl-1-[(6-pyridin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)methyl]-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific research community due to its potential as a therapeutic agent.

Mécanisme D'action

The mechanism of action of 2-methyl-1-[(6-pyridin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)methyl]-1H-benzimidazole involves the inhibition of tubulin polymerization, which is essential for cell division. This compound binds to the colchicine-binding site on tubulin, thereby preventing the formation of microtubules and disrupting the normal cellular processes.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 2-methyl-1-[(6-pyridin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)methyl]-1H-benzimidazole has also been shown to exhibit other biochemical and physiological effects. This compound has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. Furthermore, this compound has been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 2-methyl-1-[(6-pyridin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)methyl]-1H-benzimidazole in lab experiments is its potent anticancer activity against various types of cancer cells. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of this compound.

Orientations Futures

There are several future directions for the research on 2-methyl-1-[(6-pyridin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)methyl]-1H-benzimidazole. One area of research is to develop more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to investigate the potential use of this compound in combination with other anticancer agents. Furthermore, the development of novel drug delivery systems can help overcome the limitations associated with the poor solubility of this compound. Finally, more preclinical and clinical studies are needed to fully evaluate the safety and efficacy of this compound as a potential therapeutic agent.
In conclusion, 2-methyl-1-[(6-pyridin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)methyl]-1H-benzimidazole is a promising compound with potential applications in cancer therapy. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.

Méthodes De Synthèse

The synthesis of 2-methyl-1-[(6-pyridin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)methyl]-1H-benzimidazole involves the reaction of 2-methylbenzimidazole with 2-bromoethylpyridine and 3-mercapto-5-(2-pyridyl)-1,2,4-triazole in the presence of potassium carbonate. The reaction is carried out in dimethylformamide at 120°C for 24 hours. The resulting product is purified by column chromatography to obtain the desired compound.

Applications De Recherche Scientifique

2-methyl-1-[(6-pyridin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)methyl]-1H-benzimidazole has been studied extensively for its potential use in cancer therapy. Several studies have shown that this compound exhibits potent anticancer activity against various types of cancer cells, including breast, lung, and prostate cancer. In addition, this compound has also been shown to possess antimicrobial and anti-inflammatory properties.

Propriétés

Formule moléculaire

C17H13N7S

Poids moléculaire

347.4 g/mol

Nom IUPAC

3-[(2-methylbenzimidazol-1-yl)methyl]-6-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H13N7S/c1-11-19-12-6-2-3-8-14(12)23(11)10-15-20-21-17-24(15)22-16(25-17)13-7-4-5-9-18-13/h2-9H,10H2,1H3

Clé InChI

VWDLJSOXCXPLFI-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2N1CC3=NN=C4N3N=C(S4)C5=CC=CC=N5

SMILES canonique

CC1=NC2=CC=CC=C2N1CC3=NN=C4N3N=C(S4)C5=CC=CC=N5

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.